molecular formula C11H14N2O2 B13521722 Ethyl 2-(allylamino)nicotinate

Ethyl 2-(allylamino)nicotinate

Cat. No.: B13521722
M. Wt: 206.24 g/mol
InChI Key: SPTHIHVEMAHKOW-UHFFFAOYSA-N
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Description

Ethyl 2-(allylamino)nicotinate is a nicotinic acid derivative characterized by an ethyl ester group at the 3-position of the pyridine ring and an allylamino substituent at the 2-position. The allylamino group introduces unique reactivity and physicochemical properties, distinguishing it from analogs with other substituents (e.g., benzylamino, chloro, or methoxy groups) .

Properties

IUPAC Name

ethyl 2-(prop-2-enylamino)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-3-7-12-10-9(6-5-8-13-10)11(14)15-4-2/h3,5-6,8H,1,4,7H2,2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTHIHVEMAHKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(allylamino)nicotinate typically involves the esterification of nicotinic acid followed by the introduction of the allylamino group. One common method includes the reaction of nicotinic acid with ethanol in the presence of an esterification catalyst to form ethyl nicotinate. This intermediate is then reacted with allylamine under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(allylamino)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-(allylamino)nicotinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(allylamino)nicotinate involves its interaction with specific molecular targets. It is believed to modulate enzymatic activities and receptor functions, leading to its observed biological effects. The compound may interact with nicotinic acetylcholine receptors and other cellular pathways, influencing cellular signaling and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Ethyl 2-(allylamino)nicotinate, highlighting differences in substituents, molecular properties, and research findings:

Compound Substituents Molecular Formula CAS Number Key Properties/Findings
This compound 2-allylamino, 3-ethyl ester C₁₁H₁₄N₂O₂ Not explicitly provided in evidence Hypothesized to exhibit moderate lipophilicity due to allyl group; potential metabolic instability via esterase cleavage .
Ethyl 2-(benzylamino)-5-chloronicotinate 2-benzylamino, 5-chloro, 3-ethyl ester C₁₅H₁₅ClN₂O₂ 1706429-08-4 Enhanced stability compared to allylamino derivatives; benzyl group increases steric bulk, potentially reducing metabolic rates .
Ethyl 2-chloro-6-methoxynicotinate 2-chloro, 6-methoxy, 3-ethyl ester C₉H₁₀ClNO₃ 1233520-12-1 Electron-withdrawing chloro and methoxy groups reduce reactivity in nucleophilic substitutions; used as intermediates in agrochemical synthesis .
Ethyl 2-amino-6-phenyl-5-(2-pyridyl)nicotinate 2-amino, 6-phenyl, 5-(2-pyridyl) C₂₀H₁₉N₃O₂ Not provided Structural complexity enhances binding affinity in molecular docking studies; used in heterocyclic chemistry research .

Physicochemical and Metabolic Properties

  • Lipophilicity: The allylamino group in this compound likely confers intermediate lipophilicity compared to the benzylamino (more lipophilic) and methoxy (less lipophilic) analogs. This impacts solubility and membrane permeability, as seen in ethyl nicotinate derivatives where substituents alter partition coefficients .
  • Metabolism: Ethyl nicotinate derivatives are susceptible to esterase-mediated hydrolysis, releasing nicotinic acid. The allylamino group may slow metabolism compared to unsubstituted ethyl nicotinate but faster than benzylamino derivatives due to steric effects .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(allylamino)nicotinate, and what are their respective yields and purity profiles?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between nicotinic acid derivatives and allylamine. For example, esterification of 2-chloronicotinic acid with ethanol, followed by substitution with allylamine under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and validation using HPLC (C18 column, UV detection at 254 nm) ensures purity (>95%). Yield optimization requires controlled stoichiometry and inert atmospheres to prevent allyl group polymerization. Structural confirmation employs 1H^1H-NMR (e.g., allylic proton doublets at δ 5.1–5.3 ppm) and mass spectrometry .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :

  • NMR : 1H^1H-NMR identifies allyl protons (δ 5.1–5.8 ppm, multiplet) and the ethyl ester (triplet at δ 1.3 ppm for CH₃, quartet at δ 4.3 ppm for CH₂). 13C^{13}C-NMR confirms the carbonyl (C=O at ~165 ppm) and pyridine ring carbons.
  • IR : Stretching vibrations for C=O (1720–1740 cm⁻¹) and N–H (3300–3500 cm⁻¹) validate functional groups.
  • MS : ESI-MS in positive mode detects [M+H]⁺, with fragmentation patterns confirming the allylamino substituent. Cross-referencing with computational predictions (e.g., DFT) enhances reliability .

Q. What are the key physicochemical properties of this compound, and how are these determined experimentally?

  • Methodological Answer :

  • Solubility : Tested in solvents (e.g., DMSO, ethanol) via gravimetric analysis. LogP is determined via shake-flask method (octanol/water partition) or HPLC retention time correlation.
  • Thermal Stability : Differential scanning calorimetry (DSC) measures melting points and decomposition temperatures (e.g., sharp endotherm at ~120°C for melting).
  • Hygroscopicity : Dynamic vapor sorption (DVS) assesses moisture uptake under controlled humidity .

Advanced Research Questions

Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) calculates electronic properties (HOMO-LUMO gaps, electrostatic potential maps). Solvent effects are modeled via PCM (Polarizable Continuum Model). Vibrational frequencies are compared to experimental IR spectra to validate computational parameters. Discrepancies >5% suggest revisiting basis sets or solvent models .

Q. How does the allylamino substituent influence metabolic stability compared to other nicotinate esters?

  • Methodological Answer : In vitro models (e.g., liver microsomes or S9 fractions) quantify metabolic half-life. LC-MS/MS tracks ester hydrolysis to nicotinic acid and allylamine metabolites. The allyl group may enhance lipophilicity (logP >2), delaying hydrolysis compared to ethyl nicotinate. Competitive inhibition assays with esterase inhibitors (e.g., PMSF) identify enzymatic pathways. Cross-validation with in silico ADMET predictors (e.g., SwissADME) clarifies substituent effects .

Q. What strategies resolve discrepancies between observed and theoretical vibrational spectra?

  • Methodological Answer :

  • Experimental Replication : Repeat measurements under controlled humidity/temperature.
  • Anharmonic Corrections : Apply scaling factors (e.g., 0.961 for B3LYP/6-31G*) to computed harmonic frequencies.
  • Solvent Interactions : Recompute spectra with explicit solvent molecules (e.g., water/ethanol) instead of continuum models.
  • Isotopic Labeling : Deuterated analogs distinguish overlapping bands (e.g., N–H vs. O–H stretches) .

Data Presentation and Ethical Considerations

Q. How should researchers address ethical guidelines in handling hazardous intermediates during synthesis?

  • Methodological Answer : Follow GHS protocols (e.g., PPE for skin/eye protection, fume hoods for volatile solvents). Document waste disposal per local regulations (e.g., neutralization of acidic/byproduct streams). Reference safety data sheets (SDS) for hazard mitigation (e.g., Aladdin Biochemical’s SDS for pyridine derivatives) .

Q. What frameworks ensure robust data analysis in kinetic studies of ester hydrolysis?

  • Methodological Answer : Use nonlinear regression (e.g., Michaelis-Menten models) for rate constants. Report uncertainties via error propagation (e.g., ±5% for HPLC quantification). Include raw data in appendices and processed data (e.g., Arrhenius plots) in main text. Validate methods via positive controls (e.g., ethyl nicotinate hydrolysis under identical conditions) .

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